molecular formula C8H16ClNO B13477837 {5-Azaspiro[2.5]octan-6-yl}methanol hydrochloride

{5-Azaspiro[2.5]octan-6-yl}methanol hydrochloride

Cat. No.: B13477837
M. Wt: 177.67 g/mol
InChI Key: KGQIMQOJQHCNRG-UHFFFAOYSA-N
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Description

{5-Azaspiro[2.5]octan-6-yl}methanol hydrochloride is a chemical compound with the molecular formula C8H16ClNO. It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-Azaspiro[2.5]octan-6-yl}methanol hydrochloride typically involves the reaction of a spirocyclic amine with formaldehyde, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Methanol or ethanol

    Catalyst: Acidic catalysts like hydrochloric acid

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

{5-Azaspiro[2.5]octan-6-yl}methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions often involve solvents like dichloromethane (DCM) and bases like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include various derivatives like ketones, aldehydes, alcohols, and substituted spiro compounds .

Scientific Research Applications

{5-Azaspiro[2.5]octan-6-yl}methanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of {5-Azaspiro[2.5]octan-6-yl}methanol hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • {6-Azaspiro[2.5]octan-1-yl}methanol hydrochloride
  • {4-Azaspiro[2.5]octan-7-yl}methanol hydrochloride
  • 6-Azaspiro[2.5]octane hydrochloride

Uniqueness

{5-Azaspiro[2.5]octan-6-yl}methanol hydrochloride is unique due to its specific spirocyclic structure and the position of the functional groups. This uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications.

Properties

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

5-azaspiro[2.5]octan-6-ylmethanol;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c10-5-7-1-2-8(3-4-8)6-9-7;/h7,9-10H,1-6H2;1H

InChI Key

KGQIMQOJQHCNRG-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2)CNC1CO.Cl

Origin of Product

United States

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